Bisphenol A bis(diphenyl phosphate)
Overview
Description
Bisphenol A bis(diphenyl phosphate) is a halogen-free flame retardant commonly used in various plastics. It is particularly effective in polymer blends of engineering plastics such as polyphenylene oxide/high impact polystyrene and polycarbonate/acrylonitrile butadiene styrene, which are often used to manufacture casings for electrical items like televisions, computers, and home appliances .
Mechanism of Action
Target of Action
Bisphenol A bis(diphenyl phosphate) (BDP), also known as Fyrolflex BDP, is primarily targeted towards plastics and polymers . It is used in polymer blends of engineering plastics, such as PPO/HIPS and PC/ABS . The primary targets are the polymer matrices where it acts as a flame retardant .
Mode of Action
BDP acts as a flame retardant . It is formed by the transesterification of bisphenol A with triphenyl phosphate . The flame retardant mechanism of BDP combines condensed phase and gas phase mechanisms such as the catalysis effect, char-forming effect, gas activity, and the improved thermal stability of char layer .
Biochemical Pathways
The biochemical pathways involved in the action of BDP are primarily related to its flame retardant properties . The compound interacts with the polymer matrix, altering its combustion properties and reducing its flammability . The exact biochemical pathways are complex and involve a series of reactions that lead to the formation of a char layer, which acts as a barrier against further combustion .
Result of Action
The primary result of BDP’s action is the reduction of flammability in the materials it is applied to . By acting as a flame retardant, BDP can significantly reduce the risk of fire in products made from the polymers it is used with . This includes common items like TVs, computers, and home appliances .
Action Environment
The action of BDP is influenced by the environmental conditions it is exposed to. Its flame retardant properties are most effective under conditions of high heat, as would be encountered in a fire . Additionally, the compound’s stability and efficacy may be affected by factors such as humidity and exposure to light. Bdp is known for its excellent hydrolytic stability and high thermal stability , suggesting it remains effective under a wide range of environmental conditions.
Biochemical Analysis
Biochemical Properties
Bisphenol A bis(diphenyl phosphate) is primarily used in the manufacturing of various plastics and epoxy resins
Cellular Effects
Studies on Bisphenol A (BPA), a related compound, suggest that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is formed by the transesterification of bisphenol A with triphenyl phosphate
Temporal Effects in Laboratory Settings
Bisphenol A bis(diphenyl phosphate) is a halogen-free flame retardant used in plastics , suggesting it has stability and long-term effects in these materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bisphenol A bis(diphenyl phosphate) is typically synthesized through the transesterification of bisphenol A with triphenyl phosphate. The process involves heating phosphorus oxychloride with a catalyst, followed by the addition of bisphenol A. The mixture is then heated to specific temperatures in stages, with the addition of molten phenol at certain points to facilitate the reaction. The final product is obtained after purification and distillation .
Industrial Production Methods: In industrial settings, the continuous production method involves reacting bisphenol A with diphenyl phosphoryl chloride in the presence of a catalyst at controlled temperatures. This method ensures high purity and yield, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Bisphenol A bis(diphenyl phosphate) primarily undergoes transesterification reactions. It can also participate in substitution reactions due to the presence of phenyl groups.
Common Reagents and Conditions:
Transesterification: Triphenyl phosphate, phosphorus oxychloride, phenol, and a catalyst such as aluminum chloride.
Substitution: Various phenolic compounds under acidic or basic conditions.
Major Products: The major product of these reactions is bisphenol A bis(diphenyl phosphate) itself, with phenol as a byproduct in some cases .
Scientific Research Applications
Bisphenol A bis(diphenyl phosphate) has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in various polymer blends to enhance fire resistance.
Biology: Studied for its potential endocrine-disrupting effects and its impact on biological systems.
Medicine: Investigated for its potential effects on human health, particularly in relation to its use in medical devices and food containers.
Industry: Widely used in the production of flame-retardant plastics for electronic devices, automotive parts, and construction materials .
Comparison with Similar Compounds
Resorcinol bis(diphenyl phosphate): Another flame retardant used in similar applications.
Triphenyl phosphate: A simpler phosphate ester used as a flame retardant.
Bisphenol A bis(diphenyl phosphate) oligomer: A higher molecular weight version with similar properties.
Uniqueness: Bisphenol A bis(diphenyl phosphate) is unique due to its high efficiency as a flame retardant and its ability to enhance the thermal stability of polymers. Its halogen-free nature makes it an environmentally friendly alternative to traditional flame retardants .
Properties
IUPAC Name |
[4-[2-(4-diphenoxyphosphoryloxyphenyl)propan-2-yl]phenyl] diphenyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H34O8P2/c1-39(2,31-23-27-37(28-24-31)46-48(40,42-33-15-7-3-8-16-33)43-34-17-9-4-10-18-34)32-25-29-38(30-26-32)47-49(41,44-35-19-11-5-12-20-35)45-36-21-13-6-14-22-36/h3-30H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPNUOYXSVUVMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)OP(=O)(OC5=CC=CC=C5)OC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H34O8P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052720 | |
Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
692.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Other Solid; Pellets or Large Crystals | |
Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5945-33-5 | |
Record name | Bisphenol A bis(diphenyl phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5945-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bisphenol A tetraphenyl diphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005945335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2-Bis[4-[bis(phenoxy)phosphoryloxy]phenyl]propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8052720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylethylidene)di-4,1-phenylene tetraphenyl diphosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.368 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Phosphoric acid, P,P'-[(1-methylethylidene)di-4,1-phenylene] P,P,P',P'-tetraphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.794 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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